3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
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Overview
Description
3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an oxazole ring, a thiadiazole ring, and chlorophenyl and methylphenyl groups, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactionsThe chlorophenyl and methylphenyl groups are then added through substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- **4-(4-CHLOROPHENYL)-2-[5-(4-METHYLPHENYL)-3-(2-THIENYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-1,3-THIAZOLE .
Uniqueness
What sets 3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15ClN4O2S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C20H15ClN4O2S/c1-11-7-9-13(10-8-11)19-23-24-20(28-19)22-18(26)16-12(2)27-25-17(16)14-5-3-4-6-15(14)21/h3-10H,1-2H3,(H,22,24,26) |
InChI Key |
JLCAJJDDYMKXKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C |
Origin of Product |
United States |
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